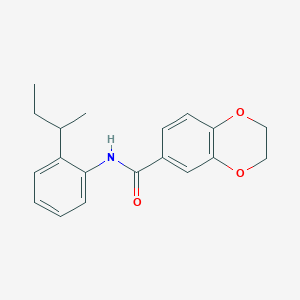![molecular formula C17H13ClF3NO3 B4400259 4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4400259.png)
4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
Overview
Description
4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CPP and is known for its ability to modulate protein-protein interactions.
Mechanism of Action
CPP works by binding to specific regions of proteins involved in protein-protein interactions, thereby modulating their activity. It has been shown to bind to a variety of proteins, including transcription factors, kinases, and enzymes.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, depending on the specific protein-protein interaction it targets. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In neurodegenerative diseases, it has been shown to prevent the aggregation of misfolded proteins. In infectious diseases, it has been shown to inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPP is its ability to selectively target specific protein-protein interactions, which makes it a powerful tool for studying the role of these interactions in various diseases. However, one of the limitations of CPP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on CPP. One area of interest is the development of more potent and selective CPP analogs that can be used to target specific protein-protein interactions with greater specificity and efficacy. Another area of interest is the development of CPP-based therapies for various diseases, including cancer and neurodegenerative diseases. Additionally, the use of CPP as a tool for studying protein-protein interactions in living cells and organisms is an area of active research.
Scientific Research Applications
CPP has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the growth of cancer cells by targeting specific protein-protein interactions involved in cell proliferation and survival. In neurodegenerative diseases, CPP has been found to modulate protein-protein interactions involved in the aggregation of misfolded proteins, which are a hallmark of these diseases. In infectious diseases, CPP has been shown to inhibit the replication of viruses by targeting specific protein-protein interactions involved in the viral life cycle.
properties
IUPAC Name |
[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c1-2-15(23)25-12-6-3-10(4-7-12)16(24)22-14-9-11(17(19,20)21)5-8-13(14)18/h3-9H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEUNJDSIHDEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



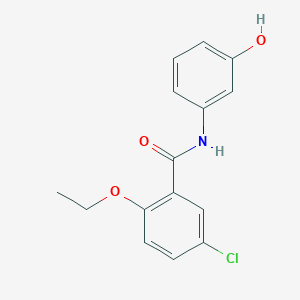
![3-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4400192.png)
![2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4400194.png)
![1-[2-(2-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4400202.png)
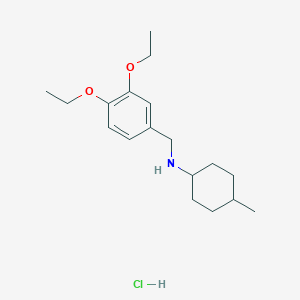
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4400218.png)
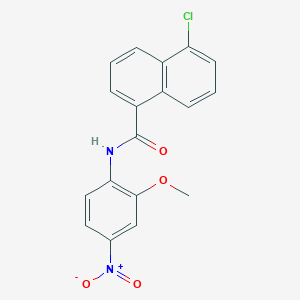
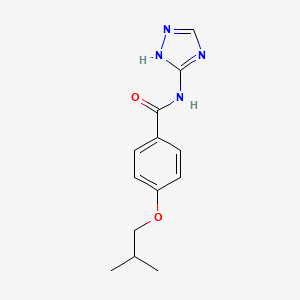
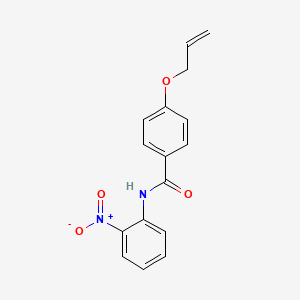
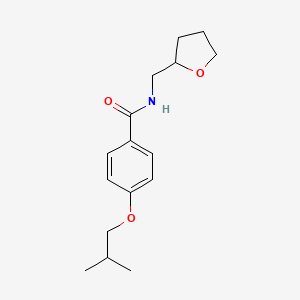
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4400272.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4400274.png)
![2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride](/img/structure/B4400281.png)
